molecular formula C24H34F3N3O3 B13877002 Tert-butyl 2-[cyclohexyl-(2,2,2-trifluoroacetyl)amino]-4-(4-methylpiperazin-1-yl)benzoate

Tert-butyl 2-[cyclohexyl-(2,2,2-trifluoroacetyl)amino]-4-(4-methylpiperazin-1-yl)benzoate

Cat. No.: B13877002
M. Wt: 469.5 g/mol
InChI Key: KECRMUMFXDXCRK-UHFFFAOYSA-N
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Description

Tert-butyl 2-[cyclohexyl-(2,2,2-trifluoroacetyl)amino]-4-(4-methylpiperazin-1-yl)benzoate is a complex organic compound with a unique structure that includes a tert-butyl group, a cyclohexyl group, a trifluoroacetyl group, and a methylpiperazinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-[cyclohexyl-(2,2,2-trifluoroacetyl)amino]-4-(4-methylpiperazin-1-yl)benzoate typically involves multiple steps, including the formation of intermediate compoundsThe final step involves the addition of the methylpiperazinyl group under specific reaction conditions, such as controlled temperature and pH .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Safety measures and quality control are essential to ensure the consistency and reliability of the compound produced on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-[cyclohexyl-(2,2,2-trifluoroacetyl)amino]-4-(4-methylpiperazin-1-yl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in the formation of new compounds with different functional groups .

Scientific Research Applications

Tert-butyl 2-[cyclohexyl-(2,2,2-trifluoroacetyl)amino]-4-(4-methylpiperazin-1-yl)benzoate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-butyl 2-[cyclohexyl-(2,2,2-trifluoroacetyl)amino]-4-(4-methylpiperazin-1-yl)benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and affecting various biological processes. The trifluoroacetyl group and methylpiperazinyl group play a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

Tert-butyl 2-[cyclohexyl-(2,2,2-trifluoroacetyl)amino]-4-(4-methylpiperazin-1-yl)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoroacetyl group enhances its stability and reactivity, while the methylpiperazinyl group contributes to its binding affinity and specificity .

Properties

Molecular Formula

C24H34F3N3O3

Molecular Weight

469.5 g/mol

IUPAC Name

tert-butyl 2-[cyclohexyl-(2,2,2-trifluoroacetyl)amino]-4-(4-methylpiperazin-1-yl)benzoate

InChI

InChI=1S/C24H34F3N3O3/c1-23(2,3)33-21(31)19-11-10-18(29-14-12-28(4)13-15-29)16-20(19)30(22(32)24(25,26)27)17-8-6-5-7-9-17/h10-11,16-17H,5-9,12-15H2,1-4H3

InChI Key

KECRMUMFXDXCRK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C=C(C=C1)N2CCN(CC2)C)N(C3CCCCC3)C(=O)C(F)(F)F

Origin of Product

United States

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